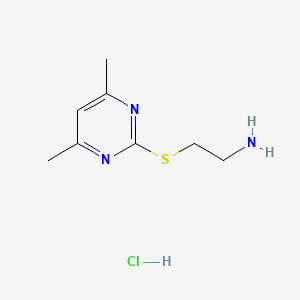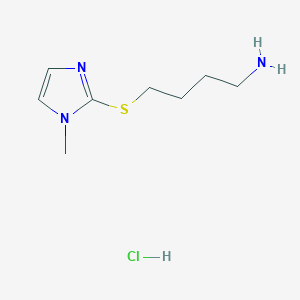![molecular formula C12H10FN3 B1458093 2-(2-氟苯基)-3,5-二氢咪唑并[1,2-a]嘧啶 CAS No. 1799434-57-3](/img/structure/B1458093.png)
2-(2-氟苯基)-3,5-二氢咪唑并[1,2-a]嘧啶
描述
“2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is related to the diazine alkaloid (pyridazine, pyrimidine, and pyrazine) scaffold, which is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), and constitutes a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of several imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described . The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications have been intensively explored .科学研究应用
荧光特性和生物标记应用
2-(2-氟苯基)-3,5-二氢咪唑并[1,2-a]嘧啶及其衍生物因其荧光特性而备受研究,使其在有机荧光团领域具有重要意义。这些化合物,包括咪唑并[1,2-a]吡啶和嘧啶,已被研究其作为生物标记和光化学传感器的潜力。研究表明,在杂环和苯环上引入取代基,如羟甲基,会增强荧光发射。此特性使这些化合物能够在各种溶剂和 pH 条件下发出光,使其可用作生化和医学研究中的荧光标记或传感器 (Velázquez-Olvera 等人,2012)。
抗肿瘤和抗真菌活性
2-(2-氟苯基)-3,5-二氢咪唑并[1,2-a]嘧啶的几个衍生物已被合成并评估其生物活性,包括抗炎、镇痛和抗肿瘤作用。这些化合物上的结构修饰在各种生物测定中显示出显着的活性。例如,已发现特定的衍生物对人肿瘤细胞系具有有效的抗肿瘤活性,展示了它们在癌症治疗研究中的潜力 (Fahmy 等人,2003)。此外,具有噻唑并[4,5-d]嘧啶部分的衍生物已证明具有有希望的抗真菌活性,突出了这些化合物在开发新的抗真菌剂中的潜力 (Chhabria 等人,2011)。
杀虫应用
对四氢咪唑并[1,2-a]吡啶衍生物(与 2-(2-氟苯基)-3,5-二氢咪唑并[1,2-a]嘧啶密切相关)的研究已扩展到农业领域,其中这些化合物已被测试其杀虫活性。具体而言,具有氟基团的衍生物对豌豆蚜虫等害虫显示出更高的活性,表明它们在开发新型杀虫剂中的用途 (Zhang 等人,2010)。
用于荧光团的光物理表征
已经对衍生物的光物理性质进行了进一步探索,以了解它们作为荧光团的适用性。涉及嘧啶并[5,4-e]噻唑并[3,2-a]嘧啶(一种与 2-(2-氟苯基)-3,5-二氢咪唑并[1,2-a]嘧啶在结构上相关的化合物)的研究表明,这些衍生物表现出强烈的荧光强度。此类特性对于它们在开发用于生物和环境传感的荧光探针中的应用至关重要 (Ebrahimpour 等人,2017)。
作用机制
Target of Action
2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine is a synthetic compound that belongs to the class of organic compounds known as phenylpyrimidines . These compounds are known to display a range of pharmacological effects including anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This results in a decrease in the inflammatory response in the body. The exact mechanism of how this compound interacts with its targets is still under investigation.
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal inflammatory response in the body . This can lead to a reduction in symptoms associated with inflammation.
Result of Action
The primary result of the action of 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine is a reduction in inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it can reduce the symptoms associated with inflammation .
生化分析
Biochemical Properties
2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating the immune response to infection . Furthermore, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival .
Molecular Mechanism
At the molecular level, 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its biological effects .
属性
IUPAC Name |
2-(2-fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPLJXVJYCTWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN=C2N1CC(=N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196015 | |
| Record name | Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799434-57-3 | |
| Record name | Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



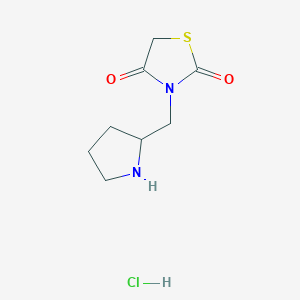
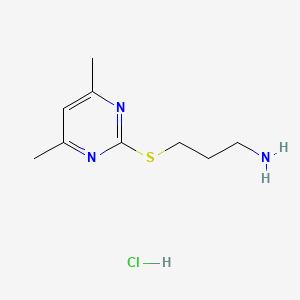

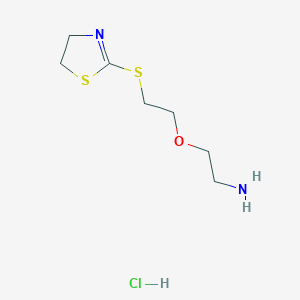


![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)
